Home > Products > Screening Compounds P131058 > Pomalidomide-PEG3-Bromide
Pomalidomide-PEG3-Bromide -

Pomalidomide-PEG3-Bromide

Catalog Number: EVT-14899923
CAS Number:
Molecular Formula: C21H26BrN3O7
Molecular Weight: 512.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG3-Bromide is a synthetic compound that integrates the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker and a bromide group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which represent a novel class of therapeutics aimed at targeted protein degradation. Pomalidomide itself is a derivative of thalidomide and has been shown to have significant efficacy in treating multiple myeloma and other hematological malignancies due to its immunomodulatory properties.

Source

Pomalidomide-PEG3-Bromide is commercially available from various suppliers, including Sigma-Aldrich and AxisPharm, which provide detailed specifications and applications for this compound in research settings .

Classification

Pomalidomide-PEG3-Bromide falls under the category of small molecules and bioconjugates. It is classified as a linker in the context of PROTACs, facilitating the connection between an E3 ligase ligand (pomalidomide) and a target protein ligand .

Synthesis Analysis

Methods

The synthesis of Pomalidomide-PEG3-Bromide typically involves the coupling of pomalidomide with a PEG linker that has been functionalized with a bromine atom. The methods for synthesizing pomalidomide conjugates have evolved, focusing on maximizing yield and minimizing byproducts. Recent studies indicate that secondary amines can yield better results compared to primary amines when forming these linkers .

Technical Details

  1. Starting Materials: Pomalidomide, PEG3 (a triethylene glycol derivative), and bromine.
  2. Reaction Conditions: The reactions may be conducted under mild conditions to avoid degradation of sensitive components.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of Pomalidomide-PEG3-Bromide consists of three main components:

  • Pomalidomide moiety: This includes the core structure derived from thalidomide, contributing to its biological activity.
  • PEG linker: A hydrophilic polyethylene glycol chain that enhances solubility and facilitates cellular uptake.
  • Bromine substituent: This functional group provides reactivity for further conjugation reactions.

Data

The molecular formula for Pomalidomide-PEG3-Bromide is C22H27N3O9BrC_{22}H_{27}N_{3}O_{9}Br, with a molecular weight of approximately 512.36 g/mol .

Chemical Reactions Analysis

Reactions

Pomalidomide-PEG3-Bromide can participate in several chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization.
  2. Click Chemistry: The PEG linker can be utilized in click chemistry reactions, enabling the attachment of various biomolecules or targeting ligands.

Technical Details

The efficiency of these reactions depends on the choice of nucleophiles and reaction conditions, such as solvent and temperature, which can significantly affect yield and selectivity .

Mechanism of Action

Process

Pomalidomide-PEG3-Bromide functions within the context of PROTAC technology:

  1. Binding: The pomalidomide moiety binds to cereblon, an E3 ubiquitin ligase.
  2. Recruitment: This binding facilitates the recruitment of a target protein, bringing it into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase catalyzes the ubiquitination of the target protein, marking it for degradation by the proteasome.

Data

This mechanism allows for selective degradation of proteins implicated in various diseases, offering a powerful therapeutic strategy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The bromine substituent makes it reactive towards nucleophiles for further conjugation.

Relevant data on solubility and stability should be considered when formulating drug delivery systems utilizing this compound .

Applications

Pomalidomide-PEG3-Bromide is primarily used in scientific research focused on:

  • Targeted Protein Degradation: As part of PROTACs aimed at degrading specific proteins associated with diseases such as cancer.
  • Drug Development: Its unique properties facilitate the design of new therapeutic agents that can selectively eliminate pathogenic proteins without affecting others.

This compound represents a significant advancement in drug design, providing researchers with tools to manipulate cellular processes more effectively .

Introduction to Pomalidomide-PEG3-Bromide in Targeted Protein Degradation

Evolution of Immunomodulatory Imide Drug (IMiD) Derivatives in Molecular Design

The structural optimization of cereblon E3 ligase modulators represents a cornerstone in targeted protein degradation therapeutics. Pomalidomide-PEG3-Bromide (C₂₁H₂₆BrN₃O₇, MW 512.36 g/mol) [1] [6] [10] emerges as a third-generation derivative building upon the IMiD pharmacophore. This evolution began with thalidomide’s identification as a cereblon binder, progressed through lenalidomide’s introduction of an amino group at the 4-position of the phthaloyl ring, and culminated in pomalidomide’s enhanced cereblon-binding affinity and reduced off-target effects [7]. The strategic incorporation of a triethylene glycol (PEG3) spacer and terminal bromide in Pomalidomide-PEG3-Bromide addresses critical limitations of earlier IMiDs:

  • Solvation Enhancement: The PEG3 spacer significantly improves aqueous solubility compared to non-PEGylated pomalidomide derivatives, facilitating biological testing [2] [6]
  • Structural Plasticity: Molecular modeling reveals the pomalidomide core maintains optimal orientation within the CRL4CRBN binding pocket even when conjugated via PEG3 [7] [9]
  • Functionalization Capacity: Bromide termination enables precise bioconjugation chemistry unattainable with earlier heterocyclic IMiDs [6] [10]

Table 1: Evolution of Key IMiD-Based Protein Degradation Tools

CompoundStructural FeaturesCereblon Binding AffinityFunctional Handle
ThalidomideNon-PEGylated, phthalimide coreLow (µM range)None
Lenalidomide4-Aminophthalimide modificationModerateNone
Pomalidomide3-Aminoglutarimide optimizationHigh (nM range)None
Pomalidomide-PEG3-BrPEG3-spaced pomalidomide derivativeRetained high affinityAliphatic bromide

Role of Heterobifunctional Small Molecules in PROTAC Development

Pomalidomide-PEG3-Bromide exemplifies the critical "E3 ligase ligand-linker" architecture required for effective proteolysis-targeting chimera (PROTAC) design. As heterobifunctional molecules, PROTACs consist of three elements: a target protein-binding warhead, an E3 ubiquitin ligase recruiter (e.g., pomalidomide), and a connecting linker [4] [8]. The molecular design of Pomalidomide-PEG3-Bromide specifically addresses key PROTAC engineering challenges:

  • Ternary Complex Formation: The 11-atom PEG3 linker (molecular length ≈ 15.4 Å) provides optimal spatial separation between the pomalidomide moiety and conjugated warheads, facilitating simultaneous engagement of cereblon and target proteins [2] [8]
  • Proteolytic Resistance: Ethylene glycol units confer enhanced stability against esterase-mediated degradation compared to alkyl chains, extending plasma half-life in biological environments [4]
  • Structural Modularity: Bromide termination permits efficient conjugation to diverse warheads targeting kinases, nuclear receptors, and epigenetic regulators via nucleophilic substitution or metal-catalyzed cross-coupling [6] [10]

Recent studies demonstrate PEG3-linked pomalidomide conjugates effectively degrade challenging targets including BRD4, mTOR, and STAT3 at nanomolar concentrations, validating this platform’s versatility [8] [9]. The compound’s physicochemical properties (MW ≈ 512 Da, moderate logP) position it within the acceptable range for cell-permeable PROTACs, overcoming limitations of earlier peptide-based degraders [8].

Strategic Integration of Bromide Functionality for Bioconjugation

The aliphatic bromide terminus in Pomalidomide-PEG3-Bromide (CAS# 2417497-04-0) serves as a versatile electrophilic handle enabling diverse conjugation chemistries critical for PROTAC synthesis. This functionality exhibits distinct advantages over carboxylic acid or amine-terminated analogs:

  • Reactivity Profile: The primary bromide undergoes efficient nucleophilic substitution (SN2) with thiols, amines, and azides under mild conditions, avoiding racemization risks associated with activated carboxylates [6] [10]
  • Orthogonal Compatibility: Bromoalkyl conjugation occurs without compromising the glutarimide’s cereblon-binding activity or the phthalimide’s degradation capacity, as confirmed by CRBN binding assays [3] [6]
  • Synthetic Flexibility: Enables transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) for carbon-carbon bond formation with aromatic warheads, expanding PROTAC architectural diversity [10]

Properties

Product Name

Pomalidomide-PEG3-Bromide

IUPAC Name

4-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C21H26BrN3O7

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C21H26BrN3O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13H2,(H,24,26,27)

InChI Key

JCVBEFVIXHYKRE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.